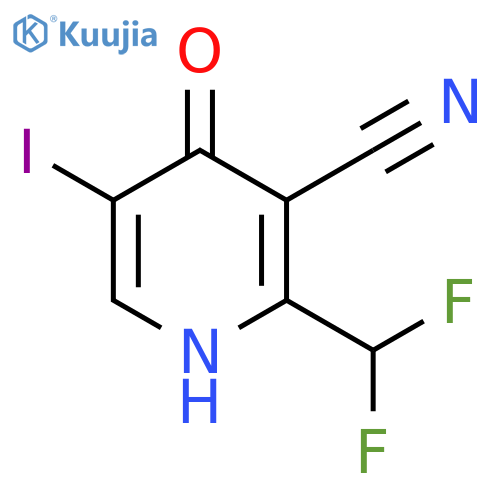

Cas no 1805418-62-5 (3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine)

1805418-62-5 structure

商品名:3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine

CAS番号:1805418-62-5

MF:C7H3F2IN2O

メガワット:296.012800455093

CID:4875026

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine

-

- インチ: 1S/C7H3F2IN2O/c8-7(9)5-3(1-11)6(13)4(10)2-12-5/h2,7H,(H,12,13)

- InChIKey: BNQNKDLKZHVYQL-UHFFFAOYSA-N

- ほほえんだ: IC1=CNC(C(F)F)=C(C#N)C1=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 364

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 52.9

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043578-1g |

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine |

1805418-62-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1805418-62-5 (3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬